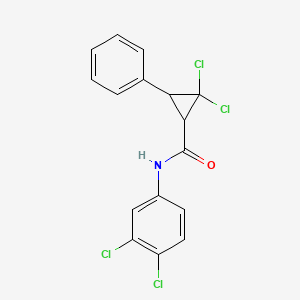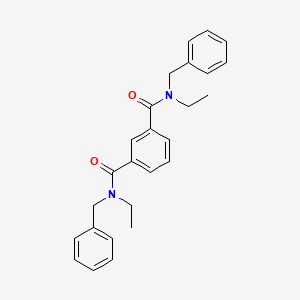![molecular formula C22H12ClN3 B4954460 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound belongs to the family of isoindoloquinazolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile involves the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile in lab experiments is its potent anticancer activity. This compound has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for large-scale production.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anticancer activity of this compound. Additionally, the potential applications of this compound in other fields, such as material science and catalysis, could also be explored.
Synthesemethoden
The synthesis of 3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde and aniline in the presence of a catalyst to form 2-nitrostyrene. The second step involves the reduction of 2-nitrostyrene to 2-vinylaniline, followed by the reaction with 2-chloro-5-nitrobenzonitrile to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3/c23-15-10-11-19-18(12-15)21(14-6-2-1-3-7-14)25-22-17-9-5-4-8-16(17)20(13-24)26(19)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZBGULFACVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=C(N3C5=C2C=C(C=C5)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4954379.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)
![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)

![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)

